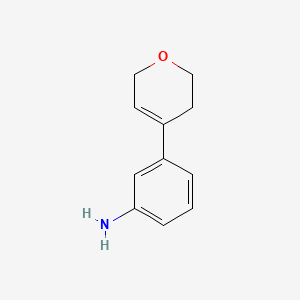

3-(3,6-dihydro-2H-pyran-4-yl)aniline

Description

Contextual Background of Dihydropyran and Aniline (B41778) Scaffolds in Organic Chemistry

Dihydropyran and its derivatives are a well-established class of heterocyclic compounds that are integral to numerous areas of organic chemistry. The dihydropyran ring system is a core component of many natural products, including carbohydrates and various bioactive molecules. nih.gov Its presence often imparts specific stereochemical properties and conformational rigidity to a molecule, which can be crucial for biological activity. The synthetic versatility of dihydropyrans allows for a wide range of chemical transformations, making them valuable intermediates in the construction of complex molecular architectures. organic-chemistry.org

Aniline, an aromatic amine, and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. The amino group attached to the benzene (B151609) ring can be readily modified, enabling the introduction of diverse functional groups. Aniline scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. cresset-group.com However, the direct use of anilines can sometimes present challenges in drug development due to potential metabolic liabilities. cresset-group.com This has spurred research into bioisosteric replacements and modifications of the aniline core to optimize the properties of the final compounds. cresset-group.com

Significance of 3-(3,6-dihydro-2H-pyran-4-yl)aniline as a Synthetic Target and Chemical Intermediate

The compound this compound is recognized for its importance as a synthetic target and a versatile chemical intermediate. Its structure offers multiple reactive sites for further chemical elaboration. The aniline moiety provides a nucleophilic amino group and an aromatic ring that can undergo various substitution reactions. The dihydropyran ring contains a double bond that can participate in addition reactions, and the ether linkage can be cleaved under certain conditions, offering further avenues for functionalization.

This multi-functional nature makes this compound a valuable precursor in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Researchers are interested in this compound as a starting material to build libraries of novel compounds for biological screening and to develop new synthetic methodologies.

Overview of Current Research Landscape Pertaining to this compound and Related Dihydropyran-Substituted Anilines

The current research landscape indicates a growing interest in dihydropyran-substituted anilines. Studies are exploring various synthetic routes to access these compounds efficiently. nih.govnih.gov For instance, methods like the Diels-Alder reaction are being investigated for the construction of highly substituted aniline derivatives. nih.gov The development of practical and scalable synthetic procedures for compounds like dihydro-2H-pyran-3(4H)-one, a related ketone, highlights the ongoing efforts to access key building blocks in this chemical space. enamine.net

Furthermore, research is being conducted to understand the chemical reactivity and potential applications of these hybrid molecules. The exploration of dihydropyran derivatives in the synthesis of biologically active compounds is a prominent theme. nih.gov The unique combination of the dihydropyran and aniline scaffolds in this compound suggests its potential as a scaffold for the design of novel therapeutic agents.

Scope and Objectives of the Research Outline for this compound

The primary objective of ongoing research concerning this compound is to thoroughly investigate its chemical properties and explore its synthetic utility. Key areas of focus include:

Development of efficient and stereoselective synthetic methods: A major goal is to establish robust and high-yielding synthetic pathways to access this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions. mdpi.com

Investigation of its reactivity: A detailed study of the chemical transformations that can be performed on the dihydropyran and aniline moieties of the molecule is crucial for understanding its potential as a synthetic intermediate.

Synthesis of novel derivatives: Utilizing this compound as a starting material, researchers aim to synthesize a diverse library of new compounds.

Evaluation of biological activity: While outside the direct scope of this chemical-focused article, a long-term objective in the broader research field is often to screen these novel derivatives for potential pharmacological activities. The structural motifs present in this compound suggest that its derivatives could interact with various biological targets. researchgate.net

Physicochemical Properties and Data

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 1194973-20-0 bldpharm.com |

This data is for informational purposes and should be cross-referenced with authenticated sources for laboratory use.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,6-dihydro-2H-pyran-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJJFXQCKHMZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 3,6 Dihydro 2h Pyran 4 Yl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including connectivity and stereochemistry.

¹H NMR Chemical Shift Analysis in Dihydropyran-Aniline Systems

The ¹H NMR spectrum of 3-(3,6-dihydro-2H-pyran-4-yl)aniline is predicted to exhibit distinct signals corresponding to the protons of the aniline (B41778) and dihydropyran rings. The aromatic protons of the aniline moiety would typically appear in the downfield region, approximately between δ 6.5 and 7.5 ppm. The substitution pattern on the aniline ring will influence the multiplicity and exact chemical shifts of these protons. For a 3-substituted aniline, one would expect to see a singlet, a doublet, and two triplets, or variations thereof, depending on the coupling constants.

The protons on the dihydropyran ring are expected in the more shielded, upfield region of the spectrum. The vinylic proton at C5 would likely resonate around δ 5.5-6.0 ppm. The allylic protons at C6 (adjacent to the oxygen) would be deshielded relative to the other methylene (B1212753) protons and are predicted to appear around δ 4.0-4.5 ppm. The protons at C2, also adjacent to the oxygen, would be in a similar region, around δ 3.8-4.2 ppm. The methylene protons at C3, adjacent to the double bond, would likely be observed around δ 2.2-2.6 ppm. The presence of the aniline substituent at C4 will influence these shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| Vinylic-H (C5) | 5.5 - 6.0 | t or br s |

| -CH₂-O- (C6) | 4.0 - 4.5 | m |

| -CH₂-O- (C2) | 3.8 - 4.2 | t |

| -CH₂-C= (C3) | 2.2 - 2.6 | m |

| -NH₂ | 3.5 - 4.5 | br s |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Characterization of Dihydropyran-Aniline Frameworks

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the aromatic carbons of the aniline ring would resonate in the δ 110-150 ppm range. The carbon atom attached to the nitrogen (C1') would be found around δ 140-150 ppm, while the other aromatic carbons would appear at lower chemical shifts.

In the dihydropyran ring, the olefinic carbons (C4 and C5) are expected to appear in the region of δ 120-140 ppm. The carbon atoms adjacent to the oxygen atom (C2 and C6) would be deshielded and are predicted to resonate between δ 60 and 70 ppm. The remaining methylene carbon (C3) would be found further upfield, likely in the δ 20-30 ppm range. Studies on similar N-phenylcyclopolymethyleneimines have shown that the interaction between the nitrogen atom and the phenyl ring can influence the chemical shifts of the aromatic carbons. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Ar (C-NH₂) | 140 - 150 |

| C-Ar | 110 - 130 |

| C4 (Olefinic) | 130 - 140 |

| C5 (Olefinic) | 120 - 130 |

| C2 (-CH₂-O-) | 65 - 70 |

| C6 (-CH₂-O-) | 60 - 65 |

| C3 (-CH₂-C=) | 20 - 30 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org For this compound, COSY would show correlations between adjacent protons in the dihydropyran ring (e.g., between the protons on C2 and C3, and between the vinylic proton on C5 and the methylene protons on C6). It would also show correlations between the aromatic protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to C5-H would show a cross-peak with the corresponding C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. wikipedia.org HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, it would show a correlation between the vinylic proton at C5 and the carbon atom C3, and importantly, between the protons on the aniline ring and the C4 of the dihydropyran ring, confirming the point of attachment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group in the aniline moiety would appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the dihydropyran ring will be observed just below 3000 cm⁻¹. The C=C stretching vibration of the double bond in the dihydropyran ring and the aromatic ring are expected in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage in the dihydropyran ring should be present around 1250-1050 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. A comparative study of aniline and its isomers has shown that the ring breathing mode is highly sensitive to the substitution pattern. mdpi.com The C=C stretching of the dihydropyran ring and the symmetric aromatic ring breathing mode would likely give rise to strong signals in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | > 3000 | IR/Raman |

| Aliphatic C-H | Stretch | < 3000 | IR/Raman |

| C=C (dihydropyran) | Stretch | 1640 - 1680 | IR/Raman |

| Aromatic C=C | Stretch | 1500 - 1600 | IR/Raman |

| -NH₂ | Bend | 1590 - 1650 | IR |

| C-O-C | Asymmetric Stretch | 1250 - 1050 | IR |

| C-N | Stretch | 1250 - 1350 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 175.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 175. The fragmentation of this molecule would likely proceed through several pathways. Cleavage of the C-N bond could lead to the formation of a radical cation of aniline (m/z 92) or the dihydropyranyl cation (m/z 83). Retro-Diels-Alder reaction of the dihydropyran ring is another plausible fragmentation pathway, which would result in the loss of formaldehyde (B43269) (CH₂O, 30 Da) to give a fragment at m/z 145. Subsequent fragmentations of these primary ions would lead to a complex pattern of smaller ions. Studies on the fragmentation of analogous 4-aryl-3,4-dihydrocoumarins have shown that the formation of a benzylic product ion is a diagnostic fragmentation pathway. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 175 | Molecular Ion [M]⁺˙ |

| 145 | [M - CH₂O]⁺˙ (Retro-Diels-Alder) |

| 93 | [Aniline + H]⁺ |

| 92 | [Aniline]⁺˙ |

| 83 | [C₅H₇O]⁺ (Dihydropyranyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable data on the structure of molecules in solution or the gas phase, X-ray crystallography offers a definitive view of the molecular architecture in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related structures allows for a reasoned prediction of its solid-state conformation and packing.

Crystal structures of N-phenyl-dihydropyridine derivatives, which are analogous to the title compound, reveal that the conformation is often nearly planar, with a small dihedral angle between the six-membered ring and the phenyl ring. researchgate.net It is expected that the dihydropyran ring in this compound would adopt a half-chair or sofa conformation to minimize steric strain.

Computational and Theoretical Investigations of 3 3,6 Dihydro 2h Pyran 4 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT calculations are a cornerstone in the computational study of molecules like 3-(3,6-dihydro-2H-pyran-4-yl)aniline, offering a balance between accuracy and computational cost. These studies elucidate the electronic structure and relative stability of the compound.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process considers the bond lengths, bond angles, and dihedral angles of both the aniline (B41778) and the dihydropyran rings.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value |

|---|---|

| C-N bond length (aniline) | ~1.40 Å |

| C=C bond length (dihydropyran) | ~1.34 Å |

| C-O bond length (dihydropyran) | ~1.43 Å |

| Dihedral Angle (Aniline-Dihydropyran) | Variable, dependent on conformer |

Note: These values are illustrative and based on typical bond lengths found in related structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, specifically the nitrogen atom and the aromatic carbons. This region acts as the electron donor in chemical reactions. Conversely, the LUMO is likely distributed over the dihydropyran ring and the double bond, representing the electron-accepting site.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine these energy levels and the resulting gap, providing valuable predictions about the molecule's reactivity towards electrophiles and nucleophiles. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These are estimated energy ranges based on calculations of similar aromatic amines and heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. wolfram.comresearchgate.net They are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). Green areas are neutral.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the aniline group due to its lone pair of electrons. The oxygen atom in the dihydropyran ring would also exhibit negative potential. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and potentially some regions of the dihydropyran ring would show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.nettci-thaijo.org

Spectroscopic Property Prediction and Validation with Experimental Data

DFT calculations can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scifiniti.comnih.govchemrxiv.org By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. scifiniti.com These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands. scifiniti.comsemanticscholar.org For instance, the characteristic N-H stretching vibrations of the aniline moiety and the C=C and C-O stretching vibrations of the dihydropyran ring can be predicted and compared. scifiniti.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational flexibility and the observation of how the molecule behaves in different environments, such as in a solvent.

For this compound, MD simulations could reveal the flexibility of the dihydropyran ring and the rotational freedom around the bond connecting the two ring systems. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating reaction mechanisms. scifiniti.com By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy barrier of the transition state determines the rate of the reaction.

For reactions involving this compound, such as electrophilic aromatic substitution on the aniline ring or addition reactions at the dihydropyran double bond, quantum chemical calculations can be used to model the reaction pathway. This allows for a detailed understanding of the reaction mechanism at a molecular level and can help in predicting the regioselectivity and stereoselectivity of the reaction.

Chemical Reactivity and Transformation Pathways of 3 3,6 Dihydro 2h Pyran 4 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline moiety contains a nucleophilic amino group (-NH₂) attached to a benzene (B151609) ring. This group strongly activates the ring towards electrophilic attack and is itself a site for various chemical transformations. allen.in

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org Its strong electron-donating nature significantly increases the electron density of the benzene ring, particularly at the positions ortho and para to the amino substituent, making the molecule highly reactive towards electrophiles. allen.in

However, the high reactivity of aniline can be a drawback, often leading to polysubstitution and oxidation side products. libretexts.orglibretexts.org For instance, direct bromination of aniline typically yields the 2,4,6-tribromoaniline product uncontrollably. allen.inlibretexts.org Furthermore, reactions under strongly acidic conditions (like nitration or Friedel-Crafts reactions) are complicated by the basicity of the amino group. The amino group can be protonated to form an anilinium ion, which is a meta-directing deactivator. chemistrysteps.com Friedel-Crafts reactions often fail because the amino group complexes with the Lewis acid catalyst, preventing the reaction from proceeding. libretexts.org

To overcome these challenges, the reactivity of the amino group is often modulated by converting it into an amide, typically an acetanilide, through acylation. libretexts.orglibretexts.org The amido group is still an ortho, para-director but is less activating and less basic than the amino group, allowing for controlled, mono-substitution reactions. libretexts.org The protecting acetyl group can be removed via hydrolysis to restore the amino group after the substitution reaction is complete. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 3-(3,6-dihydro-2H-pyran-4-yl)aniline

| Reaction Type | Reagents & Conditions | Major Product(s) (after deprotection if applicable) | Notes |

| Halogenation (Bromination) | 1. Acetic anhydride (B1165640), Pyridine2. Br₂, CH₃COOH3. H₃O⁺, Δ | 2-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)aniline and 4-Bromo-3-(3,6-dihydro-2H-pyran-4-yl)aniline | Protection of the amine as an acetanilide is necessary to prevent polysubstitution and oxidation. libretexts.org |

| Nitration | 1. Acetic anhydride, Pyridine2. HNO₃, H₂SO₄, low temp.3. H₃O⁺, Δ | 2-Nitro-5-(3,6-dihydro-2H-pyran-4-yl)aniline and 4-Nitro-3-(3,6-dihydro-2H-pyran-4-yl)aniline | Direct nitration leads to oxidation and formation of meta-product due to anilinium ion formation. allen.inchemistrysteps.com |

| Sulfonation | H₂SO₄ (fuming) | 2-Amino-4-(3,6-dihydro-2H-pyran-4-yl)benzenesulfonic acid | The reaction initially forms anilinium hydrogen sulfate, which rearranges upon heating to produce sulfanilic acid derivatives. |

| Friedel-Crafts Acylation | 1. Acetic anhydride, Pyridine2. RCOCl, AlCl₃3. H₃O⁺, Δ | 4-Acyl-3-(3,6-dihydro-2H-pyran-4-yl)aniline | The amino group must be protected to prevent complexation with the AlCl₃ catalyst. libretexts.org |

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation involves the reaction of the primary amine with an alkylating agent to form secondary or tertiary amines. This reaction is a fundamental method for synthesizing more complex nitrogen-containing compounds. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. orientjchem.orgresearchgate.net This reaction is not only a synthetic pathway to amides but is also a crucial strategy for protecting the amino group during other transformations, such as electrophilic aromatic substitution. libretexts.orglibretexts.org Acylation reduces the nucleophilicity and basicity of the nitrogen, making the molecule more stable to oxidation and preventing unwanted side reactions. nih.govnih.gov

Table 2: N-Alkylation and N-Acylation Reactions of the Aniline Moiety

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-3-(3,6-dihydro-2H-pyran-4-yl)aniline |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O) | N-acetyl-3-(3,6-dihydro-2H-pyran-4-yl)aniline (an acetanilide) |

Primary aromatic amines like this compound readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. advancechemjournal.comjetir.org The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. researchgate.net This reaction is a versatile method for creating carbon-nitrogen double bonds. jetir.org

Table 3: Schiff Base Formation

| Reactant | Reagents & Conditions | Product Structure |

| Aldehyde (e.g., Benzaldehyde) | Ethanol, reflux, cat. Acetic Acid | A Schiff base containing the C₆H₅-CH=N-Ar structure |

| Ketone (e.g., Acetone) | Ethanol, reflux, cat. Acetic Acid | A Schiff base containing the (CH₃)₂C=N-Ar structure |

Reactions Involving the Dihydropyran Ring

The 3,6-dihydro-2H-pyran ring contains an endocyclic carbon-carbon double bond, which is the primary site of reactivity for this moiety. This double bond behaves as a nucleophile and readily undergoes electrophilic addition reactions.

The π electrons of the double bond in the dihydropyran ring make it susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted into single bonds. A variety of reagents can add across this bond.

For an unsymmetrical alkene like the one in this compound, the regioselectivity of the addition of reagents like hydrogen halides (HX) is expected to follow Markovnikov's rule. The rule predicts that the hydrogen atom will add to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Table 4: Predicted Addition Reactions of the Dihydropyran Ring

| Reaction Type | Reagents | Product | Regioselectivity |

| Hydrogenation | H₂, Pd/C | 3-(Tetrahydro-2H-pyran-4-yl)aniline | N/A |

| Halogenation | Br₂ in CCl₄ | 4,5-Dibromo-3-(tetrahydro-2H-pyran-4-yl)aniline | Anti-addition |

| Hydrohalogenation | HBr | 4-Bromo-3-(tetrahydro-2H-pyran-4-yl)aniline | Markovnikov addition |

| Hydration | H₂O, cat. H₂SO₄ | 4-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)aniline | Markovnikov addition |

| Epoxidation | m-CPBA | 3-(1,5-Dioxaspiro[2.5]octan-6-yl)aniline | Syn-addition |

The dihydropyran ring, particularly when substituted with aryl groups, can undergo ring-opening reactions, often initiated by nucleophilic attack or under acidic conditions. rsc.org These reactions can be stereospecific and provide routes to highly functionalized acyclic compounds. nih.govacs.org For instance, aryl-substituted dihydropyrans have been shown to react with nucleophiles, leading to the cleavage of the heterocyclic ring. rsc.org Furthermore, epoxidation of the double bond followed by acid- or base-catalyzed opening of the resulting epoxide provides a pathway to trans-disubstituted tetrahydropyran (B127337) derivatives. rsc.org

The specific conditions and the nature of the nucleophile or catalyst determine the final product. These transformations highlight the utility of the dihydropyran ring as a precursor for constructing complex acyclic structures with controlled stereochemistry. nih.gov

Table 5: Potential Ring-Opening Pathways

| Reaction Type | Reagents & Conditions | Intermediate | Potential Final Product |

| Nucleophilic Ring-Opening | Strong Nucleophile (e.g., R-MgBr) | - | Acyclic alcohol with a new C-C bond formed. nih.govacs.org |

| Acid-Catalyzed Ring-Opening | H₃O⁺, Δ | Carbocation | Acyclic keto-alcohol |

| Epoxide Ring-Opening | 1. m-CPBA2. H₃O⁺ or Nu⁻ | Epoxide | Acyclic or tetrahydropyran diol derivative. rsc.org |

Derivatization at the Pyran Ring Positions

The double bond in the 3,6-dihydro-2H-pyran ring of this compound is a key site for chemical modifications, allowing for the introduction of new functional groups and the creation of more complex molecular architectures. Common derivatization reactions include epoxidation, dihydroxylation, and hydrogenation.

Epoxidation and Subsequent Ring-Opening: The electron-rich double bond of the dihydropyran can be readily converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) youtube.comyoutube.commdpi.com. The resulting epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions. Depending on the reaction conditions (acidic or basic), this can lead to the formation of trans-diaxial or trans-diequatorial substituted tetrahydropyrans rsc.org. For instance, acid-catalyzed hydrolysis of the epoxide would yield a diol, while reaction with other nucleophiles can introduce a variety of functional groups.

Dihydroxylation: Direct dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. This reaction typically results in the formation of a syn-diol, adding two hydroxyl groups to the same face of the pyran ring.

| Reaction | Reagent(s) | Product | Stereochemistry |

| Epoxidation | mCPBA | Epoxide | Stereospecific |

| Dihydroxylation | OsO₄, NMO | syn-Diol | syn-addition |

| Hydrogenation | H₂, Pd/C | Tetrahydropyran | syn-addition |

Cycloaddition Reactions and Annulation Pathways

The double bond in the dihydropyran ring can also participate in cycloaddition reactions, providing a powerful tool for the construction of more complex, fused-ring systems. The two main types of cycloaddition reactions relevant to this system are the Diels-Alder reaction and 1,3-dipolar cycloadditions.

Diels-Alder Reaction: The dihydropyran double bond can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene rsc.orgwikipedia.orgmasterorganicchemistry.com. This reaction would lead to the formation of a new six-membered ring fused to the pyran ring. The reactivity of the dihydropyran as a dienophile is influenced by the electronic nature of the aniline substituent. Both normal and inverse-electron-demand Diels-Alder reactions are conceivable, depending on the diene partner wikipedia.org. The hetero-Diels-Alder reaction is a variant where either the diene or dienophile contains a heteroatom, useful for synthesizing heterocyclic rings .

1,3-Dipolar Cycloaddition: The double bond of the dihydropyran can also react with 1,3-dipoles, such as nitrones, azides, or nitrile oxides, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings wikipedia.orgfrontiersin.orgmdpi.comnih.govsciforum.net. For example, reaction with a nitrile oxide would yield an isoxazoline ring fused to the pyran. These reactions are often highly regioselective and stereoselective.

| Cycloaddition Type | Reactant | Product |

| Diels-Alder [4+2] | Conjugated Diene | Fused Cyclohexene (B86901) |

| 1,3-Dipolar [3+2] | 1,3-Dipole (e.g., Nitrile Oxide) | Fused Isoxazoline |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The aniline moiety of this compound provides a handle for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: The aniline group can be converted to a halide or triflate, which can then participate in a Suzuki-Miyaura coupling reaction libretexts.orgnih.govyoutube.comresearchgate.net. This palladium-catalyzed reaction couples the aryl halide or triflate with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, allowing for the introduction of various aryl or vinyl substituents onto the aromatic ring.

Heck Reaction: An aryl halide derivative of the title compound can undergo a Heck reaction, which is a palladium-catalyzed coupling of the aryl halide with an alkene to form a new C-C bond with substitution on the alkene organic-chemistry.orgwikipedia.orglibretexts.orgmdpi.com. This reaction is a powerful method for the synthesis of substituted styrenyl derivatives.

Buchwald-Hartwig Amination: The aniline nitrogen itself can participate in Buchwald-Hartwig amination reactions wikipedia.orgnih.govlibretexts.orgacsgcipr.orgorganic-chemistry.org. This palladium-catalyzed cross-coupling reaction allows for the arylation of the amino group, forming a diarylamine. This reaction is highly versatile and tolerates a wide range of functional groups.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, base | C(aryl)-C(aryl) |

| Heck | Alkene | Pd(0) catalyst, base | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig Amination | Aryl halide | Pd(0) catalyst, base, phosphine (B1218219) ligand | N-C(aryl) |

Advanced Research Applications of 3 3,6 Dihydro 2h Pyran 4 Yl Aniline in Chemical Science

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

There is no available literature detailing the role of 3-(3,6-dihydro-2H-pyran-4-yl)aniline as a precursor in the synthesis of complex heterocyclic systems.

Construction of Fused-Ring Systems

Specific examples of using this compound for the construction of fused-ring systems could not be found in the searched scientific literature.

Development of Pyrano-Aniline Hybrid Scaffolds

While the synthesis of pyrano-aniline hybrid scaffolds is a field of interest, there are no documented instances of these scaffolds being developed directly from this compound.

Application in Sensor Development and Molecular Recognition (Non-Biological Context)

No studies were identified that explore the application of this compound in the development of sensors or for molecular recognition in a non-biological context.

Utilization in Materials Science Research (e.g., as monomers for specialized polymers)

The utilization of this compound as a monomer for the synthesis of specialized polymers or in other materials science research applications is not reported in the available literature.

Derivatives and Analogues of 3 3,6 Dihydro 2h Pyran 4 Yl Aniline: Structure Reactivity Relationships

Systematic Modification of the Aniline (B41778) Moiety

The aniline ring is a primary site for modification, offering opportunities to alter the compound's fundamental characteristics through the introduction of various substituents or by changing its point of attachment to the dihydropyran ring.

The introduction of substituents onto the aniline ring of 3-(3,6-dihydro-2H-pyran-4-yl)aniline can profoundly influence its chemical reactivity and electronic landscape. The nature and position of these substituents dictate the electron density of the aromatic ring and the nucleophilicity of the amino group.

Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that a substituent's electronic effect is a key determinant of its toxic potency. nih.gov Generally, the presence of electron-withdrawing groups (EWGs) like nitro (–NO₂) or trifluoromethyl (–CF₃) enhances the biological effect, while electron-donating groups (EDGs) like methyl (–CH₃) or methoxy (B1213986) (–OCH₃) tend to reduce it. nih.govresearchgate.net This is because EWGs increase the hydrogen bond donor capacity of the amino group, a key interaction in some biological mechanisms. nih.gov The reactivity can be correlated with parameters like the Hammett sigma constant, which quantifies the electron-donating or -withdrawing character of a substituent. nih.gov

For instance, in the development of analogues for the drug tacrine, derivatives with halogen substituents on the aniline ring were found to be more potent inhibitors of the acetylcholinesterase enzyme than the parent compound. researchgate.net

Table 1: Effect of Aniline Substituents on Properties

| Substituent Type | Example Groups | General Effect on Aniline Ring | Impact on Reactivity/Properties |

|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -CF₃, Halogens | Decreases electron density, increases acidity of N-H protons. | Generally increases biological activity/toxicity; enhances potency of some enzyme inhibitors. nih.govresearchgate.net |

Studies on positional isomers of substituted anilines reveal that steric hindrance plays a crucial role. nih.gov For example, a substituent at the 2-position (ortho) often causes a significant change in molecular interactions compared to substituents at the 3- (meta) or 4- (para) positions. nih.govmdpi.com Quantum chemical calculations have shown that 2-substituted anilines can adopt different binding conformations due to steric clash, interacting differently with binding partners like crown ethers. mdpi.com This principle suggests that the 2-(dihydropyran-4-yl)aniline isomer would exhibit distinct chemical and physical properties compared to the 3- and 4-isomers due to the proximity of the large heterocyclic ring to the amino group.

Table 2: Properties of Aniline Positional Isomers

| Isomer | Substituent Position | Key Feature | Predicted Impact on (Dihydropyran-4-yl)aniline |

|---|---|---|---|

| 2-substituted | Ortho | High steric hindrance around the amino group. | Altered hydrogen bonding patterns; distinct binding selectivity. nih.govmdpi.com |

| 3-substituted | Meta | Moderate steric influence; primarily electronic effects. | Properties are intermediate between ortho and para isomers. mdpi.com |

Structural Variations of the Dihydropyran Ring

Modifications to the dihydropyran ring itself, such as altering its saturation level or introducing substituents, provide another avenue for creating structural diversity and tuning molecular properties.

Hydrogenation of the double bond in the dihydropyran ring yields the corresponding tetrahydropyran (B127337) (THP) analogue, 3-(tetrahydro-2H-pyran-4-yl)aniline. This transformation from a planar C=C bond to a flexible sp³-hybridized system introduces greater conformational freedom. The THP ring is a prevalent motif in many biologically active natural products. nih.gov

The synthesis of tetrahydropyran rings can be achieved through various methods, including intramolecular hydroalkoxylation, Prins cyclizations, and hetero-Diels-Alder reactions. nih.govorganic-chemistry.org Structure-activity relationship (SAR) studies on compounds containing a THP ring often show that its substitution pattern is critical for biological efficacy. researchgate.net For example, in a series of tetrahydroisoquinoline-based inhibitors, there was a general trend of improved potency with increased lipophilicity, and the positioning of substituents on the saturated ring was crucial for target binding. nih.gov

Introducing substituents directly onto the dihydropyran ring can influence the molecule's conformation and its interactions. Various synthetic methods allow for the creation of substituted dihydropyrans. organic-chemistry.orgresearchgate.net For instance, titanocene-catalyzed reactions can produce 6-fluoro-3,4-dihydro-2H-pyrans, and N-heterocyclic carbene (NHC) catalysis can yield a variety of dihydropyranones. organic-chemistry.orgnih.gov

A particularly useful derivative is 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester. sigmaaldrich.com This compound serves as a key intermediate, enabling the introduction of the dihydropyran moiety into more complex molecules through Suzuki coupling and other palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions allow for the construction of a wide array of analogues with diverse substitution patterns for SAR studies.

Conjugate Systems and Extended Architectures Incorporating the Dihydropyran-Aniline Core

The this compound core can be incorporated into larger, more complex molecular architectures to create compounds with specialized functions. By extending the conjugation or attaching other functional systems, novel properties can be engineered.

An example of extending the electronic system involves creating analogues where the aniline nitrogen is part of a larger chromophore, such as in squaraine dyes. rsc.org These dyes exhibit strong two-photon absorption, and their properties can be tuned by modifying the terminal aniline groups. rsc.org Similarly, the dihydropyran-aniline scaffold could be used to build fluorescent probes or materials with interesting optical properties.

The aniline can also be coupled to other heterocyclic systems, creating extended architectures. Examples from chemical databases include anilines attached to pyridine (B92270) or dihydrothiadiazole rings. nih.govnih.gov Furthermore, the dihydropyran ring can be functionalized with groups that enable further reactions, such as the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, which can be used as a protecting group or a reactive handle in synthesis. These extended systems demonstrate the utility of the core scaffold as a building block in medicinal chemistry and materials science.

Future Research Directions and Unexplored Avenues for 3 3,6 Dihydro 2h Pyran 4 Yl Aniline

Development of Novel Stereoselective Synthetic Pathways

The synthesis of dihydropyran and aniline (B41778) derivatives is well-established; however, the development of novel, highly efficient, and stereoselective pathways to 3-(3,6-dihydro-2H-pyran-4-yl)aniline and its derivatives remains a significant area for future research. The creation of specific stereoisomers is crucial as the biological activity and material properties of chiral molecules are often stereodependent.

Future synthetic strategies could focus on metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a protected 3-aminophenylboronic acid derivative and a suitable dihydropyranyl electrophile could be a viable route. Research in this area would involve optimizing reaction conditions, including the choice of catalyst, ligands, base, and solvent to achieve high yields and selectivity. A three-week mini-project for undergraduate students has been described for the synthesis of a biphenyl (B1667301) via the Suzuki-Miyaura cross-coupling reaction, highlighting its educational value and accessibility. researchgate.net

Furthermore, cascade reactions, which involve multiple bond-forming events in a single pot, offer an elegant and efficient approach. baranlab.org The development of a cascade reaction for the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes has been reported, suggesting the potential for similar strategies in the synthesis of complex aniline derivatives. units.it

L-proline has been shown to be an effective organocatalyst in the enantioselective synthesis of pyrans and thiopyrans, offering an environmentally friendly alternative to metal catalysts. mdpi.com Future work could explore the use of L-proline and its derivatives to catalyze the stereoselective synthesis of this compound.

A summary of potential stereoselective synthetic approaches is presented in the table below.

| Catalytic System | Proposed Reaction | Potential Advantages |

| Palladium with bulky phosphine (B1218219) ligands | Suzuki-Miyaura cross-coupling | High functional group tolerance, well-established methodology. |

| Rhodium or Iridium complexes | Asymmetric hydrogenation of a corresponding pyridine (B92270) precursor | Access to specific enantiomers. |

| L-proline and its derivatives | Organocatalytic asymmetric synthesis | "Green" and cost-effective, avoids heavy metal contamination. |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic cycloaddition reactions | Versatile catalysts for the formation of heterocyclic rings. nih.gov |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Advanced Computational Methods

A deep understanding of the reaction mechanisms and photophysical properties of this compound is essential for its rational application. Ultrafast spectroscopy and advanced computational methods are powerful tools for elucidating these details at the molecular level.

Femtosecond time-resolved photoelectron imaging has been used to study the ultrafast electronic relaxation in aniline, revealing complex decay pathways. nih.govsigmaaldrich.com Similar studies on this compound could provide insights into how the dihydropyran substituent influences the photodynamics of the aniline chromophore. The synergy between ultrafast time-resolved velocity map imaging and complete active space self-consistent field (CASSCF) calculations has provided a comprehensive picture of the photochemical pathways in aniline. nih.gov

Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, vibrational frequencies, and potential energy surfaces of the molecule. researchgate.net Such calculations can predict the outcomes of reactions and guide the design of new synthetic routes. For example, computational studies have been used to investigate the oxidative aromatization of pyrazolines and 1,4-dihydropyridines. rsc.org DFT calculations have also been used to study the adsorption of aniline on various surfaces, which is relevant for its potential use in materials science. nih.gov

| Technique | Research Focus | Expected Insights |

| Femtosecond Transient Absorption Spectroscopy | Excited-state dynamics and relaxation pathways. | Understanding of photostability and potential for photochemical applications. |

| Time-Resolved Infrared Spectroscopy | Vibrational dynamics during chemical reactions. | Elucidation of reaction intermediates and transition states. |

| Density Functional Theory (DFT) | Ground and excited-state electronic structure, reaction energetics. | Prediction of reactivity, spectroscopic properties, and mechanistic pathways. |

| Ab initio Molecular Dynamics (AIMD) | Real-time simulation of molecular motion and chemical reactions. | Detailed understanding of reaction dynamics and solvent effects. |

Exploration of New Chemical Transformations and Cascade Reactions

The bifunctional nature of this compound, possessing both a nucleophilic aniline and a reactive dihydropyran ring, makes it an ideal substrate for exploring new chemical transformations and cascade reactions.

The aniline moiety can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and diazotization, leading to a diverse range of derivatives with potentially interesting biological or material properties. The dihydropyran ring, on the other hand, can participate in reactions such as electrophilic additions, cycloadditions, and ring-opening reactions.

Cascade reactions starting from this compound could lead to the rapid construction of complex heterocyclic scaffolds. For example, an intramolecular Pictet-Spengler type reaction, triggered by the reaction of the aniline with an aldehyde, could lead to the formation of novel fused-ring systems. The development of cascade reactions for the synthesis of functionalized quinolines and other heterocycles has been an active area of research. units.itrsc.orgresearchgate.net

The dihydropyran moiety can also be a precursor to other functional groups. For instance, dihydropyrans are useful in the preparation of cyclic components of macrocyclic antibiotics and as precursors in the synthesis of C-glycosides. nih.gov

Integration into Supramolecular Assemblies and Advanced Chemical Systems

The unique structure of this compound makes it an attractive building block for the construction of supramolecular assemblies and advanced chemical systems. The aniline group can participate in hydrogen bonding and π-π stacking interactions, while the dihydropyran ring can also engage in various non-covalent interactions.

The design of supramolecular co-assemblies from multiple components has emerged as a promising approach for creating complex and functional structures. rsc.org The integration of this compound into such systems could lead to materials with novel optical, electronic, or catalytic properties. For example, supramolecular assemblies of porphyrins have been explored for applications in drug delivery and photodynamic therapy. nih.gov

The ability of aniline derivatives to form organized structures on surfaces could be exploited in the development of sensors or molecular electronic devices. nih.gov Furthermore, the incorporation of this molecule into metal-organic frameworks (MOFs) or other porous materials could lead to new catalysts or materials for gas separation and storage. nih.gov The design and synthesis of functional supramolecular architectures using dipyrrin (B1230570) complexes has been reviewed, highlighting the potential of using functional building blocks to create advanced materials. frontiersin.org

| Supramolecular System | Potential Application | Key Interactions |

| Self-assembled monolayers on surfaces | Molecular electronics, sensors | Hydrogen bonding, van der Waals forces |

| Co-crystals with other organic molecules | Pharmaceutical formulations, nonlinear optics | Hydrogen bonding, π-π stacking |

| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage | Coordination bonds, hydrogen bonding |

| Polymer composites | Advanced functional materials | Covalent and non-covalent interactions |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc protection/deprotection steps (e.g., amine proton signals at δ 5.2–6.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights of intermediates, particularly after Stille coupling.

- X-ray Crystallography : Resolves ambiguities in dihydropyran ring conformation and substituent orientation in crystalline derivatives .

What are the common challenges in performing Stille cross-coupling reactions with this compound derivatives, and how can they be mitigated?

Advanced Research Question

- Side Reactions : Homocoupling of stannane reagents can occur; using stoichiometric Cu(I) or AsPh₃ suppresses this.

- Sensitivity to Oxygen : Moisture-free conditions and inert atmospheres (N₂/Ar) are essential to prevent catalyst deactivation.

- Substrate Compatibility : Electron-deficient aryl halides improve coupling efficiency with dihydropyran-stannane partners .

What protective group strategies are recommended during the synthesis of this compound to prevent unwanted side reactions?

Basic Research Question

- Boc Protection : Shields the aniline group during coupling steps, preventing undesired nucleophilic attacks.

- Deprotection Conditions : TFA in DCM selectively removes Boc without degrading the dihydropyran ring.

- Alternative Strategies : Acetyl or benzyl groups are less favored due to harsher deprotection requirements (e.g., strong acids/bases) .

How do substituents on the aniline ring influence the reactivity of this compound in transition metal-catalyzed reactions?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents enhance electrophilicity, improving coupling rates but requiring post-synthetic reduction.

- Steric Effects : Bulky groups (e.g., 2-chlorophenyl) hinder catalytic access, reducing yields in hydroacylation.

- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates in cyclometalation reactions for coordination chemistry applications .

How should researchers approach contradictory NMR data observed in different synthetic batches of this compound?

Q. Data Contradiction Analysis

- Batch Comparison : Verify reagent purity (e.g., stannane decomposition) and reaction conditions (temperature, catalyst loading).

- Dynamic Effects : Dihydropyran ring puckering can cause variable coupling constants (³JHH) in ¹H NMR; DFT calculations or variable-temperature NMR may resolve this.

- Regiochemical Isomers : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers formed during Stille coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.